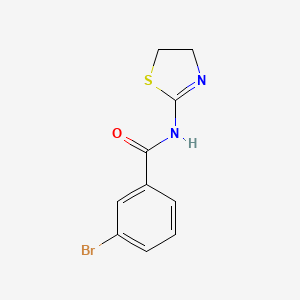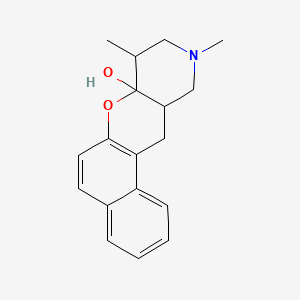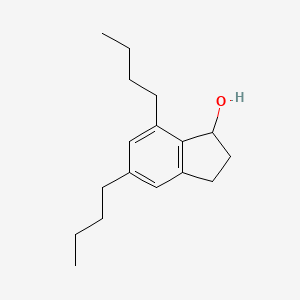![molecular formula C7H12 B14165546 1-Methylbicyclo[3.1.0]hexane CAS No. 4625-24-5](/img/structure/B14165546.png)
1-Methylbicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylbicyclo[3.1.0]hexane is an organic compound with the molecular formula C7H12. It is a bicyclic hydrocarbon featuring a three-membered cyclopropane ring fused to a cyclohexane ring, with a methyl group attached to the cyclohexane ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methylbicyclo[3.1.0]hexane can be synthesized through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation. The reaction proceeds with high diastereoselectivity, especially when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
While specific industrial production methods for 1-Methylbicyclo[31The use of photoredox catalysis and blue LED irradiation offers a scalable and efficient method for synthesizing this compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it to more saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Introduction of halogen atoms or other functional groups.
Wissenschaftliche Forschungsanwendungen
1-Methylbicyclo[3.1.0]hexane has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Some derivatives are explored for their potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Methylbicyclo[3.1.0]hexane depends on its specific application. In chemical reactions, its unique bicyclic structure and ring strain make it a reactive intermediate. The molecular targets and pathways involved vary based on the specific derivatives and their intended use .
Vergleich Mit ähnlichen Verbindungen
1-Methylbicyclo[3.1.0]hexane can be compared with other bicyclic compounds such as:
Bicyclo[2.1.1]hexane: Another bicyclic hydrocarbon with different ring fusion and properties.
1-Isopropyl-4-methylbicyclo[3.1.0]hexane: A similar compound with an isopropyl group instead of a methyl group.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
4625-24-5 |
|---|---|
Molekularformel |
C7H12 |
Molekulargewicht |
96.17 g/mol |
IUPAC-Name |
1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12/c1-7-4-2-3-6(7)5-7/h6H,2-5H2,1H3 |
InChI-Schlüssel |
GVMYEQUFGUYMTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCCC1C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


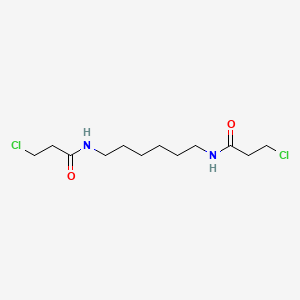
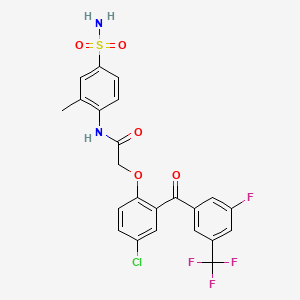
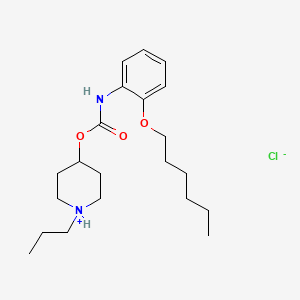


![3-Acetamidofuro[2,3-b]pyridine-2-carboxamide](/img/structure/B14165513.png)

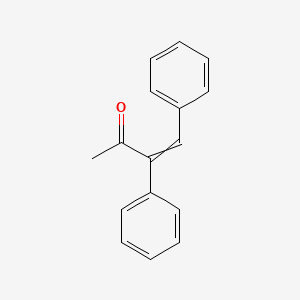
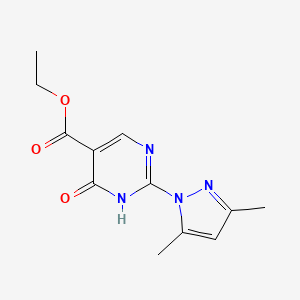
![4-methyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14165524.png)
